molecular formula C27H24O8 B030101 Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside CAS No. 7473-42-9

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

Cat. No. B030101
CAS RN: 7473-42-9
M. Wt: 476.5 g/mol
InChI Key: XJKNQPQTQXKNOC-LAWREARLSA-N
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Description

Synthesis Analysis

The synthesis of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside involves a two-step process starting from commercially available D-arabinose. The procedure includes Fischer glycosylation followed by benzoylation, resulting in a product that can be purified by crystallization. This synthesis process not only provides an entry into carbohydrate chemistry but also facilitates discussions on various chemical concepts such as kinetic vs. thermodynamic control and optical activity (Callam & Lowary, 2001).

Molecular Structure Analysis

The molecular structure of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside has been explored through various analytical techniques, including 2-D NMR spectroscopy. These studies highlight the compound's configuration and provide insights into its structural features essential for further chemical transformations (Callam & Lowary, 2001).

Chemical Reactions and Properties

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside participates in ring-opening reactions with nucleophiles, leading to selectively protected arabinofuranose building blocks. These derivatives are crucial for assembling linear and branched oligoarabinofuranosides, demonstrating the compound's versatility in synthetic chemistry (Podvalnyy et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, are crucial for its purification and application in further chemical reactions. The compound's ability to be easily purified by crystallization is particularly noteworthy, facilitating its use in educational settings to teach carbohydrate chemistry and purification techniques (Callam & Lowary, 2001).

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Methyl-2-formyl benzoate, a compound with related benzoate groups, is highlighted for its versatility in organic synthesis, serving as a precursor for the development of compounds with a range of pharmacological activities. This indicates that compounds like Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside could play a significant role in the synthesis of bioactive molecules due to their structural and chemical properties (Farooq & Ngaini, 2019).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have been utilized in a variety of scientific disciplines, from nanotechnology to biomedical applications, due to their self-assembly into nanometer-sized structures and multivalent nature. This suggests that Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside could have potential applications in supramolecular chemistry, where its specific functional groups may facilitate the formation of complex structures (Cantekin, de Greef, & Palmans, 2012).

Biological Significance of Heterocyclic Compounds

The triazine scaffold, as a component of heterocyclic compounds, demonstrates a wide spectrum of biological activities. Given the structural complexity and potential for bioactivity in compounds like Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, it may serve as a core structure for the development of drugs with diverse pharmacological targets (Verma, Sinha, & Bansal, 2019).

Antimicrobial and Antioxidant Applications

Monoterpenes and their derivatives have shown significant antimicrobial and antioxidant effects. While Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is not a monoterpene, the investigation of structurally complex compounds for their bioactivity suggests potential research applications in studying its antimicrobial and antioxidant capabilities (Marchese et al., 2017).

Safety And Hazards

When handling “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3/t21-,22-,23+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNQPQTQXKNOC-LAWREARLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

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